molecular formula C27H34FN5O2 B1677233 MK-0773 CAS No. 606101-58-0

MK-0773

カタログ番号 B1677233
CAS番号: 606101-58-0
分子量: 479.6 g/mol
InChIキー: GBEUKTWTUSPHEE-JWJWXJQQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-0773 is a steroidal, orally active selective androgen receptor modulator (SARM) . It was initially developed by Merck and GTx for the treatment of sarcopenia (which refers to the loss of muscle mass) in both women and men . Clinical trials for sarcopenia began in late 2007, but the collaboration between Merck and GTx ended in early 2010, leading to the termination of MK-0773’s development shortly thereafter .


Synthesis Analysis

MK-0773 was designed as an advanced version of the related compound TFM-4AS-1 . Its chemical structure includes a 4-azasteroid backbone . The synthesis process involves several steps, including modifications to achieve its selective androgenic effects.


Molecular Structure Analysis

C [C@]12CC [C@H]3 [C@H] ( [C@@H]1CC [C@@H]2C (=O)NCC4=NC5=C (N4)C=CC=N5)CC [C@@H]6 [C@@]3 (C=C (C (=O)N6C)F) 


Chemical Reactions Analysis

MK-0773 is a potent and selective agonist of the androgen receptor (AR) . It binds to the AR with an EC50 of 6.6 nM and acts as a partial agonist in transactivation modulation of the AR. Notably, it produces promoter activation but induces the N/C interaction (virilization-related) almost negligibly. MK-0773 is approximately four times as potent as testosterone in terms of AR agonism .


Physical And Chemical Properties Analysis

MK-0773 exhibits tissue-selective androgenic effects in vivo. It affects lipid metabolism similarly to DHT, including changes in total cholesterol and high-density lipoprotein (HDL) levels .

科学的研究の応用

Sarcopenia Treatment Research

MK-0773 has been investigated for its efficacy and safety in treating sarcopenia in elderly women. A randomized, placebo-controlled clinical trial studied its impact on muscle strength and lean body mass (LBM). Results indicated a significant increase in LBM in participants receiving MK-0773, although it did not translate to a significant improvement in muscle strength or function compared to the placebo group. This trial highlights MK-0773's potential in sarcopenia treatment but also points out the need for further research to understand its effects on muscle function (Papanicolaou et al., 2013).

Doping Control in Sports

MK-0773's phase-I metabolites were identified and characterized for doping control purposes. Research in this area focused on understanding the metabolic transformations of MK-0773 to enhance doping control analytical assays. This study is crucial for the sports sector, ensuring fair competition and athletes' health (Lagojda et al., 2016).

Cognitive Impairment in Schizophrenia

A study on MK-0773 explored its effectiveness in treating cognitive impairments in people with schizophrenia. This randomized clinical trial, however, found that MK-0773 had little benefit for cognitive impairments in schizophrenia patients. The study provides insights into the complexities of developing treatments for cognitive impairments in schizophrenia and suggests the need for more potent agents targeting the GABA(A) receptor (Buchanan et al., 2011).

特性

IUPAC Name

(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34FN5O2/c1-26-11-10-17-15(6-9-21-27(17,2)13-19(28)25(35)33(21)3)16(26)7-8-18(26)24(34)30-14-22-31-20-5-4-12-29-23(20)32-22/h4-5,12-13,15-18,21H,6-11,14H2,1-3H3,(H,30,34)(H,29,31,32)/t15-,16-,17-,18+,21+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEUKTWTUSPHEE-JWJWXJQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NCC4=NC5=C(N4)C=CC=N5)CC[C@@H]6[C@@]3(C=C(C(=O)N6C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025274
Record name MK-0773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-0773

CAS RN

606101-58-0
Record name (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-Fluoro-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606101-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-0773
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606101580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0773
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-0773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-0773
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5730VNW22X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-0773
Reactant of Route 2
MK-0773
Reactant of Route 3
MK-0773
Reactant of Route 4
MK-0773
Reactant of Route 5
Reactant of Route 5
MK-0773
Reactant of Route 6
MK-0773

Citations

For This Compound
261
Citations
DA Papanicolaou, SN Ather, H Zhu, Y Zhou… - The journal of nutrition …, 2013 - Springer
… Participants receiving both MK-0773 and placebo showed a statistically … MK-0773 and placebo. A greater number of participants experienced elevated transaminases in the MK-0773 …
Number of citations: 168 link.springer.com
A Lagojda, D Kuehne, O Krug… - … Journal of Mass …, 2016 - journals.sagepub.com
… der Phase-I Metabolismus des MK-0773 mit Hilfe humaner … Phase-I Metabolite des MK-0773 generiert, welche in erster … Sofern keine kontrollierten Eliminationsstudien mit MK-0773 …
Number of citations: 13 journals.sagepub.com
A Schmidt, DB Kimmel, C Bai, A Scafonas… - Journal of Biological …, 2010 - ASBMB
… This led to the identification of the SARMs MK-0773 and 2-FPA. MK-0773 was suitable for therapeutic development, and Phase 1b clinical data have provided clinical support for this …
Number of citations: 62 www.jbc.org
JT Dalton, RP Taylor, ML Mohler… - Current opinion in …, 2013 - journals.lww.com
… Individuals received either 50 mg of MK-0773 (n = 81) or … The MK-0773-induced improvements in LBM were not … The authors concluded that a higher dose of MK-0773 or longer duration …
Number of citations: 88 journals.lww.com
L Gheddar, JS Raul, P Kintz - Journal of Chromatography B, 2021 - Elsevier
… MK-0773 was purchased on the Internet at … MK-0773 with the mass exact of m/z [M + H] + of 480.2775 with a low mass error (1.1 ppm). No other drug or SARM was detected in MK-0773 …
Number of citations: 5 www.sciencedirect.com
M Thevis, W Schänzer - Molecular and cellular endocrinology, 2018 - Elsevier
… -105, BMS-564929, GLPG0492 (DT-200), LG-121071, LGD-2226, LGD-4033/VK 5211, ostarine/enobosarm, RAD-140, S-40503, etc. as well as steroidal compounds such as MK-0773 …
Number of citations: 74 www.sciencedirect.com
Y Feike, L Zhijie, C Wei - Aging Medicine, 2021 - Wiley Online Library
… MK-0773 has completed a phase II trial in women with mobility disabilities (NCT00529659: completed in 2009). MK-0773 treatment … Similar to MK-0773, GTx-024 treatment for 3 months …
Number of citations: 31 onlinelibrary.wiley.com
JY Zhang, YH Zhong, LM Chen, XL Zhuo… - European Journal of …, 2023 - Elsevier
Osteoporosis is a metabolic bone disorder typified by a reduction in bone mass and structural degradation of bone tissue, leading to heightened fragility and vulnerability to fractures. …
Number of citations: 2 www.sciencedirect.com
JJ Perkins, C Bai, MJ Breslin… - ABSTRACTS …, 2009 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 1
RS Meissner, JJ Perkins… - ABSTRACTS …, 2009 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。